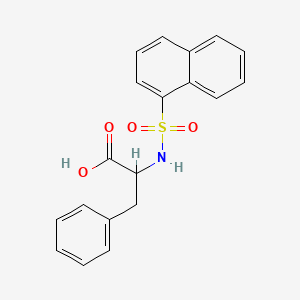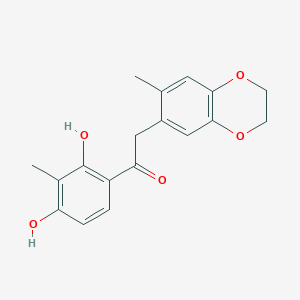
3-(Trifluoromethyl)phenyl chloroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trifluoromethyl)phenyl chloroacetate is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a chloroacetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)phenyl chloroacetate typically involves the reaction of 3-(trifluoromethyl)phenol with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:
3-(Trifluoromethyl)phenol+Chloroacetyl chloride→3-(Trifluoromethyl)phenyl chloroacetate+HCl
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved safety. The use of catalysts and solvents that enhance the reaction rate and yield is also common in industrial processes.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Trifluoromethyl)phenyl chloroacetate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetate group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-(trifluoromethyl)phenol and chloroacetic acid.
Oxidation and Reduction: The phenyl ring can undergo oxidation or reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide, potassium carbonate, or amines in solvents like ethanol or acetonitrile.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in water or aqueous solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Nucleophilic substitution: Products such as 3-(trifluoromethyl)phenyl amine, 3-(trifluoromethyl)phenyl alcohol, or 3-(trifluoromethyl)phenyl thiol.
Hydrolysis: 3-(Trifluoromethyl)phenol and chloroacetic acid.
Applications De Recherche Scientifique
3-(Trifluoromethyl)phenyl chloroacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and materials with unique properties, such as increased stability or reactivity.
Mécanisme D'action
The mechanism of action of 3-(Trifluoromethyl)phenyl chloroacetate depends on its specific application. In general, the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it more effective in interacting with biological targets. The chloroacetate moiety can act as a reactive site for further chemical modifications, allowing the compound to be tailored for specific applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Trifluoromethyl)phenyl acetate
- 3-(Trifluoromethyl)phenyl propionate
- 3-(Trifluoromethyl)phenyl butyrate
Uniqueness
3-(Trifluoromethyl)phenyl chloroacetate is unique due to the presence of both the trifluoromethyl group and the chloroacetate moiety. The trifluoromethyl group imparts increased lipophilicity and metabolic stability, while the chloroacetate group provides a reactive site for further chemical modifications. This combination of properties makes it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
[3-(trifluoromethyl)phenyl] 2-chloroacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c10-5-8(14)15-7-3-1-2-6(4-7)9(11,12)13/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUFRXKPDWIWPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)CCl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[Butyl-(4-methoxynaphthalen-1-yl)sulfonylamino]benzoic acid](/img/structure/B7883992.png)
![2-[(4-Methoxynaphthalen-1-yl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B7883997.png)



![(2S)-2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]-2-phenylethanoic acid](/img/structure/B7884025.png)
![(2S)-2-{[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]amino}-3-methylbutanoic acid](/img/structure/B7884036.png)


![1-[(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)methyl]piperidin-1-ium-4-carboxylate](/img/structure/B7884052.png)

![(3Z)-5-fluoro-3-[2-(4-fluorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B7884077.png)
![(3Z)-3-[2-(2,4-dichlorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B7884080.png)
![4-{[(5-bromo-2,4-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B7884096.png)
